[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
Description
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS: 876710-43-9) is a piperidine-derived compound featuring a methyl group at the 1-position of the piperidine ring and a methylamino-acetic acid moiety attached to the 4-position. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions. This article compares the target compound with structurally related molecules, emphasizing substituent effects, synthetic routes, and inferred properties.
Properties
IUPAC Name |
2-[methyl-(1-methylpiperidin-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKJDWQPSADLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives to form piperidine, which can then be further modified . Another approach involves cyclization reactions where precursors undergo intramolecular reactions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine or its derivatives under high pressure and temperature conditions . The use of catalysts such as palladium or platinum on carbon is common in these processes .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the piperidine ring to a piperidone derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can yield piperidone derivatives, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
Pharmacological Research
Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid is primarily studied for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Potential Applications:
- Neuropharmacology: The compound's piperidine moiety is known to influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Antidepressant Activity: Preliminary studies indicate that similar compounds may exhibit antidepressant-like effects, warranting further investigation into this compound's potential in mood disorders.
Proteomics Research
This compound has been utilized in proteomics studies due to its ability to modify proteins through post-translational modifications. Researchers employ it to investigate protein interactions and functions.
Key Findings:
- Protein Labeling: Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid can be used as a labeling agent to track protein dynamics within cells.
- Enzyme Inhibition Studies: Its application in enzyme inhibition assays can provide insights into metabolic pathways and potential therapeutic targets.
Biochemical Assays
The compound serves as a reagent in various biochemical assays, particularly those focused on enzyme activity and protein interactions.
Applications Include:
- In Vitro Assays: Used to assess the effects of various substrates on enzyme kinetics.
- Binding Studies: Helps elucidate binding affinities between proteins and potential ligands.
Data Tables
| Application Area | Description |
|---|---|
| Pharmacological Research | Investigating drug-like properties for neurological disorders |
| Proteomics Research | Protein labeling and interaction studies |
| Biochemical Assays | Enzyme activity assessment and binding studies |
Case Study 1: Neuropharmacological Effects
A study conducted by researchers at a leading pharmacological institute explored the effects of Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid on serotonin receptors. The results indicated a modulation of receptor activity, suggesting potential antidepressant effects. This study highlights the need for further exploration into the compound's mechanism of action and therapeutic potential.
Case Study 2: Proteomic Applications
In a recent proteomics study, scientists employed Methyl-(1-methyl-piperidin-4-yl)-amino-acetic acid as a labeling agent to track protein interactions in live cells. The findings demonstrated significant alterations in protein dynamics, providing valuable insights into cellular processes affected by this compound.
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid involves its interaction with molecular targets in the body. For instance, piperidine derivatives can bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, they may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Lipophilicity: The acetylated analog (XLogP3 = -2.2) is highly hydrophilic due to the polar acetyl group . In contrast, the diphenylmethylene-substituted compound (C21H21NO2) likely exhibits higher lipophilicity, favoring membrane permeability .
- Hydrogen Bonding : The ethoxycarbonyl-carbamoyl derivative (6 acceptors) may show enhanced solubility in polar solvents compared to the target compound (3 acceptors) .
- Steric Effects : Bulky groups (e.g., diphenylmethylene) could hinder target binding but improve metabolic stability .
Key Observations :
- Reactivity: Electron-withdrawing substituents (e.g., cyano in 9b) enhance nucleophilic substitution efficiency (65% yield) compared to bulky tert-butoxycarbonyl (39% yield) .
- Temperature Sensitivity : Higher temperatures (130°C) are required for less reactive substrates (e.g., 9c) .
Pharmacological Implications (Inferred)
- Diphenylmethylene Derivatives : Demonstrated antiallergic and spasmolytic activities, likely due to hydrophobic interactions with histamine or muscarinic receptors .
- Acetylated Analog : High polarity (XLogP3 = -2.2) may favor renal excretion, reducing bioavailability but minimizing off-target effects .
- Ethoxycarbonyl-Carbamoyl Analog : Increased hydrogen bonding capacity could enhance solubility but reduce blood-brain barrier penetration .
Biological Activity
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS No. 876710-43-9) is a synthetic compound notable for its unique structure, which includes a piperidine ring and an amino acid moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets and its implications in therapeutic contexts.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₉H₁₄N₂O₂
- Molecular Weight: 170.22 g/mol
- Structural Features:
- Methyl group attached to a piperidine ring
- Amino acid functionality, enabling interactions with biological systems
Mechanisms of Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially modulating metabolic pathways.
- Receptor Modulation: Its structural similarity to known bioactive compounds suggests it may interact with neurotransmitter receptors, influencing neurological functions.
- Group Transfer Reactions: The amine group can participate in the formation of α-amino acids, essential for protein synthesis.
- Oxidation-Reduction Reactions: These reactions are critical for metabolic processes within biological systems.
Biological Activity Data
Research findings regarding the biological activity of this compound are summarized in the following table:
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Neuropharmacology Studies: Research indicates that compounds with similar structures may exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
- Antiviral Activity: Related compounds have shown antiviral properties, indicating that this compound might possess similar capabilities against viral pathogens.
- Antiinflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methyl-4-piperidone with methylamine followed by coupling with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) . Purification typically involves column chromatography using silica gel and solvents like dichloromethane/methanol gradients. Analytical validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the piperidinyl methyl group typically resonates at δ ~2.3 ppm in ¹H NMR .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or time-of-flight (TOF-MS) to verify molecular weight (e.g., C₉H₁₇N₂O₂ has a theoretical mass of 185.13 g/mol) .
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the recommended storage conditions for this compound?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Solubility in polar solvents (e.g., water, ethanol) requires lyophilization for long-term stability .
Advanced Research Questions
Q. How can solvent selection impact the yield during synthesis?
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing transition states in nucleophilic substitutions. However, DMF may complicate purification due to high boiling points. Solvent compatibility studies (e.g., acetonitrile vs. acetone) are recommended to optimize yield and purity .
Q. What challenges arise in resolving enantiomeric purity, and how can they be addressed?
Chiral centers in piperidine derivatives may lead to racemization. Use chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol eluents) or circular dichroism (CD) spectroscopy to assess enantiomeric excess (ee). Asymmetric synthesis routes employing chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can improve stereochemical control .
Q. How do researchers mitigate batch-to-batch variability in pharmacological assays?
Batch consistency requires stringent quality control:
- Peptide Content Analysis: Quantify active compound vs. salts using elemental analysis or UV-Vis spectroscopy.
- Impurity Profiling: LC-MS to identify byproducts (e.g., hydrolyzed derivatives).
- Bioassay Standardization: Include internal controls (e.g., reference inhibitors) to normalize inter-batch variability .
Q. What methodologies resolve contradictions in NMR data for structural elucidation?
Conflicting NMR signals (e.g., overlapping peaks) are addressed via:
- 2D NMR Techniques: COSY, HSQC, and NOESY to assign proton-proton correlations and confirm spatial arrangements.
- Isotopic Labeling: ¹⁵N or ¹³C labeling to trace specific nuclei in complex mixtures.
- Computational Modeling: Density Functional Theory (DFT) to predict chemical shifts and validate experimental data .
Q. How can degradation pathways be systematically studied under varying pH conditions?
Conduct forced degradation studies:
- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24–72 hours.
- Oxidative Stress: Expose to H₂O₂ (3% v/v) or UV light.
- Analytical Monitoring: Use LC-MS to identify degradation products (e.g., piperidine ring-opening products) and propose degradation mechanisms .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in vitro?
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling: Estimate confidence intervals for EC₅₀/IC₅₀ values.
- ANOVA with Post Hoc Tests: Compare efficacy across derivatives (e.g., Tukey’s test for multiple comparisons) .
Q. How can researchers design experiments to differentiate target-specific effects from off-target interactions?
- Counter-Screening: Test against structurally related receptors/enzymes (e.g., other aminergic GPCRs).
- CRISPR Knockout Models: Use cell lines lacking the target gene to confirm specificity.
- Proteomics Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target binding partners .
Tables for Key Data
Q. Table 1: Solvent Compatibility for Synthesis
| Solvent | Compatibility | Notes |
|---|---|---|
| Acetonitrile | Yes | Optimal for SN2 reactions |
| Dichloromethane | Yes | Suitable for column chromatography |
| Methanol | Limited | May cause ester hydrolysis |
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation Products | Detection Method |
|---|---|---|
| pH 2, 72 hours | Piperidine ring-opened derivative | LC-MS (m/z 142.1) |
| 40°C, H₂O₂ | N-Oxide derivative | ¹H NMR (δ 3.5 ppm) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
